molecular formula C21H15F4N3O4 B15005946 N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide

Cat. No.: B15005946
M. Wt: 449.4 g/mol
InChI Key: LCFAKRUTPSVTOF-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the benzene ring.

    Amination: Substitution of a nitro group with an amino group.

    Coupling Reaction: Formation of the amide bond between the amine and the carboxylic acid derivative.

    Fluorination: Introduction of fluorine atoms into the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide is unique due to its combination of fluorine atoms and nitro groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

Molecular Formula

C21H15F4N3O4

Molecular Weight

449.4 g/mol

IUPAC Name

N-[2-(2-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(methylamino)-3-nitrobenzamide

InChI

InChI=1S/C21H15F4N3O4/c1-26-15-8-6-12(10-17(15)28(30)31)20(29)27-16-11-13(21(23,24)25)7-9-19(16)32-18-5-3-2-4-14(18)22/h2-11,26H,1H3,(H,27,29)

InChI Key

LCFAKRUTPSVTOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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